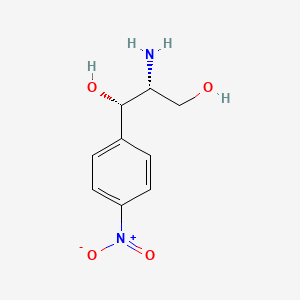
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of science and industry. This compound features an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2R)-2-{[(1S,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]amino}-1-(4-nitrophenyl)propane-1,3-diol
Uniqueness
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications, making it a valuable molecule for targeted research and industrial processes.
Propiedades
Número CAS |
71115-69-0 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
(1S,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m1/s1 |
Clave InChI |
OCYJXSUPZMNXEN-BDAKNGLRSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]([C@@H](CO)N)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















